molecular formula C7H9NO2 B069063 (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile CAS No. 186341-01-5

(Z)-2-(Ethoxymethylene)-3-oxobutanenitrile

Cat. No. B069063
M. Wt: 139.15 g/mol
InChI Key: CRIIDVVGWAPYMC-ALCCZGGFSA-N
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Patent
US09006432B2

Procedure details

A flask containing sodium ethoxide (0.64 mL of a 21 wt % solution in ethanol, 1.7 mmol) and N-[3-(1-methyl-piperidin-4-yl)-propyl]-guanidine.HCl (200 mg, 0.85 mmol) in ethanol (2.45 mL) was aged for 15 minutes at room temperature. To the resultant mixture was then added 2-acetyl-3-ethoxy-acrylonitrile (148 mg, 1.06 mmol). The resultant mixture was warmed to 80° C. for 5 h, then cooled to room temperature and concentrated. The resultant residue was partitioned between 1 N NaOH and dichloromethane. After separation of the layers, the aqueous layer was extracted with additional dichloromethane (2×). The combined organic layers were dried over MgSO4, filtered, and concentrated to yield the title compound as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-[3-(1-methyl-piperidin-4-yl)-propyl]-guanidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
2.45 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
148 mg
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[CH3:5][N:6]1[CH2:11][CH2:10][CH:9]([CH2:12][CH2:13][CH2:14][NH:15][C:16]([NH2:18])=[NH:17])[CH2:8][CH2:7]1.Cl.[C:20]([C:23](=[CH:26]OCC)[C:24]#[N:25])(=O)[CH3:21]>C(O)C>[CH3:21][C:20]1[C:23]([C:24]#[N:25])=[CH:26][N:18]=[C:16]([NH:15][CH2:14][CH2:13][CH2:12][CH:9]2[CH2:8][CH2:7][N:6]([CH3:5])[CH2:11][CH2:10]2)[N:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
N-[3-(1-methyl-piperidin-4-yl)-propyl]-guanidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)CCCNC(=N)N
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
Cl
Name
Quantity
2.45 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
148 mg
Type
reactant
Smiles
C(C)(=O)C(C#N)=COCC
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant residue was partitioned between 1 N NaOH and dichloromethane
CUSTOM
Type
CUSTOM
Details
After separation of the layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC=C1C#N)NCCCC1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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